Tirabrutinib

概要

説明

作用機序

生化学分析

Biochemical Properties

Tirabrutinib plays a crucial role in biochemical reactions by inhibiting Bruton’s tyrosine kinase, a key enzyme in the B-cell receptor signaling pathway. This inhibition disrupts the signaling cascade, leading to the suppression of B-cell proliferation and survival. This compound interacts with various biomolecules, including enzymes and proteins such as NF-κB, AKT, and ERK. These interactions result in the downregulation of these signaling pathways, contributing to its anti-tumor effects .

Cellular Effects

This compound exerts significant effects on various cell types, particularly B-cells. It inhibits B-cell receptor signaling, leading to reduced cell proliferation and increased apoptosis. This compound also affects cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound downregulates the expression of IRF4 gene signatures and inhibits the phosphorylation of ERK and AKT pathways in B-cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects by irreversibly binding to Bruton’s tyrosine kinase, thereby inhibiting its activity. This binding prevents the phosphorylation of downstream signaling proteins, such as NF-κB, AKT, and ERK, leading to the suppression of B-cell receptor signaling. Additionally, this compound influences gene expression by downregulating IRF4 gene signatures .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. Studies have shown a dose-dependent anti-tumor effect, with higher doses leading to greater inhibition of tumor growth. At high doses, this compound may cause toxic or adverse effects, such as neutropenia and lymphopenia. It is crucial to determine the optimal dosage to balance efficacy and safety .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily undergoing metabolism via the CYP3A-mediated pathway. This metabolism affects the compound’s bioavailability and efficacy. Additionally, this compound interacts with enzymes and cofactors involved in these pathways, influencing metabolic flux and metabolite levels .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions affect its localization and accumulation in target tissues, such as lymphoid organs. Understanding the transport and distribution mechanisms is essential for optimizing the therapeutic efficacy of this compound .

Subcellular Localization

This compound’s subcellular localization plays a critical role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with Bruton’s tyrosine kinase. Post-translational modifications and targeting signals may direct this compound to specific compartments or organelles, influencing its therapeutic effects .

準備方法

ONO-4059の合成には、コア構造の形成と、その活性に必要な官能基の導入など、いくつかの重要なステップが含まれます。合成経路は通常、重要な中間体の調製から始まり、その後、さまざまな化学反応を経て最終生成物へと導かれます。 反応条件は、しばしば、高い収率と純度を確保するために、特定の試薬や触媒の使用を伴います . ONO-4059の工業的生産方法は、臨床需要を満たすために、化合物を大量に生産できるよう、スケーラブルでコスト効率の高い方法で設計されています .

化学反応の分析

ONO-4059は、酸化、還元、置換反応など、いくつかの種類の化学反応を受けます。 これらの反応で使用される一般的な試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、および置換反応のためのさまざまな求核剤が含まれます . これらの反応から生成される主な生成物は、通常、修飾された官能基を持つONO-4059の誘導体であり、化合物の構造活性相関を研究するために使用できます .

科学研究への応用

ONO-4059は、化学、生物学、医学、産業など、幅広い科学研究への応用があります。 化学では、さまざまなシグナル伝達経路におけるBTKの役割を研究するためのツール化合物として使用されます . 生物学では、ONO-4059は、B細胞の発達と機能のメカニズムを調査するために使用されます . 医学では、B細胞悪性腫瘍の治療において大きな可能性を示しており、いくつかの臨床試験でその有効性と安全性が証明されています . 産業では、ONO-4059は、BTKを標的とする新しい治療薬の開発に使用されています .

科学的研究の応用

ONO-4059 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool compound to study the role of BTK in various signaling pathways . In biology, ONO-4059 is used to investigate the mechanisms of B-cell development and function . In medicine, it has shown significant promise in the treatment of B-cell malignancies, with several clinical trials demonstrating its efficacy and safety . In industry, ONO-4059 is used in the development of new therapeutic agents targeting BTK .

類似化合物との比較

生物活性

Tirabrutinib is a second-generation Bruton’s tyrosine kinase (BTK) inhibitor, primarily developed for the treatment of various B-cell malignancies. Its biological activity has been extensively studied, demonstrating significant therapeutic potential, particularly in conditions such as activated B-cell-like diffuse large B-cell lymphoma (ABC-DLBCL) and Waldenström's macroglobulinemia (WM). This article summarizes key findings regarding the biological activity of this compound, including its mechanisms of action, efficacy in clinical trials, and safety profile.

This compound exhibits its anti-tumor effects through selective inhibition of BTK, a critical enzyme in B-cell receptor signaling pathways. This inhibition leads to the modulation of several downstream signaling proteins:

- NF-κB : Involved in cell survival and proliferation.

- AKT : Plays a role in cell growth and metabolism.

- ERK : Associated with cell division and differentiation.

Key Findings from Research Studies

-

Selectivity and Efficacy :

- This compound demonstrated a highly selective kinase profile compared to ibrutinib, showing reduced off-target effects and improved safety .

- In vitro studies indicated that this compound inhibited cell growth in ABC-DLBCL cell lines (e.g., TMD8 and U-2932) with an IC50 value of approximately 3.59 nmol/L .

- Phosphoproteomic Analysis :

- In Vivo Efficacy :

Clinical Trials and Efficacy

This compound has been evaluated in several clinical trials, demonstrating promising results:

Phase II Study in Waldenström's Macroglobulinemia

- Study Design : A multicenter, open-label trial involving treatment-naïve and relapsed/refractory patients.

- Results :

Long-term Follow-up Studies

- A three-year follow-up analysis indicated sustained efficacy with deep responses in a subset of patients with primary central nervous system lymphoma (PCNSL) .

- Overall response rates remained favorable, reinforcing the long-term clinical benefits of this compound .

Safety Profile

The safety profile of this compound has been characterized by manageable adverse events predominantly classified as grade 1 or 2:

| Adverse Event | Frequency (%) |

|---|---|

| Rash | 44.4 |

| Neutropenia | 25.9 |

| Leukopenia | 22.2 |

| Grade ≥3 AEs | 11.1 |

No significant cardiovascular events were associated with this compound, differentiating it from other BTK inhibitors like ibrutinib which have been linked to atrial fibrillation .

特性

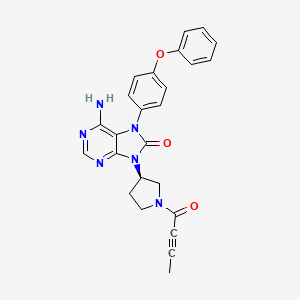

IUPAC Name |

6-amino-9-[(3R)-1-but-2-ynoylpyrrolidin-3-yl]-7-(4-phenoxyphenyl)purin-8-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22N6O3/c1-2-6-21(32)29-14-13-18(15-29)31-24-22(23(26)27-16-28-24)30(25(31)33)17-9-11-20(12-10-17)34-19-7-4-3-5-8-19/h3-5,7-12,16,18H,13-15H2,1H3,(H2,26,27,28)/t18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEJLPXCPMNSRAM-GOSISDBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC#CC(=O)N1CCC(C1)N2C3=NC=NC(=C3N(C2=O)C4=CC=C(C=C4)OC5=CC=CC=C5)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC#CC(=O)N1CC[C@H](C1)N2C3=NC=NC(=C3N(C2=O)C4=CC=C(C=C4)OC5=CC=CC=C5)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22N6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1351636-18-4 | |

| Record name | Tirabrutinib [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1351636184 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tirabrutinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15227 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tirabrutinib | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LXG44NDL2T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What is the primary molecular target of Tirabrutinib?

A1: this compound selectively and irreversibly binds to Bruton's tyrosine kinase (BTK) [, , , , , ].

Q2: How does this compound interact with BTK?

A2: this compound forms a covalent bond with the Cys481 residue located within the BTK kinase domain, leading to irreversible inhibition of its activity [, , ].

Q3: What are the downstream consequences of BTK inhibition by this compound?

A3: this compound disrupts B-cell receptor (BCR) signaling, a crucial pathway for B-cell survival, proliferation, and differentiation. This disruption leads to the inhibition of downstream signaling molecules, including NF-κB, AKT, and ERK, ultimately impacting the survival and proliferation of malignant B-cells [, , , , ].

Q4: What types of B-cell malignancies have shown sensitivity to this compound in preclinical studies?

A4: In vitro and in vivo studies have demonstrated this compound's efficacy against various B-cell malignancies, including Waldenström macroglobulinemia (WM), diffuse large B-cell lymphoma (DLBCL), mantle cell lymphoma (MCL), and chronic lymphocytic leukemia (CLL) [, , , , , ].

Q5: Has this compound shown activity in preclinical models of autoimmune diseases?

A5: Yes, this compound demonstrated efficacy in a mouse model of collagen-induced arthritis (CIA), suppressing osteoclastogenesis and inflammation []. Furthermore, promising results were observed in a murine lupus model, where this compound treatment inhibited autoantibody production and improved survival [].

Q6: What clinical trials have been conducted with this compound?

A6: this compound has been investigated in several clinical trials, including phase I/II studies in patients with relapsed or refractory primary central nervous system lymphoma (PCNSL) and WM, demonstrating promising efficacy and a manageable safety profile [, , , , , , , ].

Q7: What is the regulatory approval status of this compound?

A7: this compound has received approval in Japan for the treatment of relapsed or refractory PCNSL and WM [, ].

Q8: What are the common adverse events associated with this compound?

A8: Commonly reported adverse events include rash, neutropenia, leukopenia, and gastrointestinal symptoms [, , , ]. In some cases, skin-related disorders, such as erythema multiforme and toxic epidermal necrolysis, have been reported, emphasizing the need for careful monitoring during treatment [, , ].

Q9: Have any resistance mechanisms to this compound been identified?

A9: While this compound demonstrates promising activity, the development of acquired resistance remains a concern. Mutations in BTK, such as the C481S mutation, can confer resistance to covalent BTK inhibitors, including this compound []. Additionally, alterations in downstream signaling pathways could contribute to resistance [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。